molecular formula C6H5F3N2 B1339373 2,4,5-Trifluorobenzene-1,3-diamine CAS No. 321182-37-0

2,4,5-Trifluorobenzene-1,3-diamine

Cat. No. B1339373
M. Wt: 162.11 g/mol
InChI Key: ONVSXVVJFJJZQX-UHFFFAOYSA-N
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Description

2,4,5-Trifluorobenzene-1,3-diamine is an organic compound with the molecular formula C6H5F3N2 . It is used in various applications, including as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trifluorobenzene-1,3-diamine consists of a benzene ring substituted with three fluorine atoms and two amine groups . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.


Physical And Chemical Properties Analysis

2,4,5-Trifluorobenzene-1,3-diamine has a molecular weight of 162.11 . It has a density of 1.5±0.1 g/cm3, a boiling point of 244.8±35.0 °C at 760 mmHg, and a flash point of 107.1±16.6 °C .

Scientific Research Applications

  • One-photon mass-analyzed threshold ionization spectroscopy of 1,3,5-trifluorobenzene :

    • Application : This research involves the use of one-photon mass-analyzed threshold ionization spectroscopy to study the Jahn-Teller effect and vibrational analysis for the molecular cation in the ground electronic state of 1,3,5-trifluorobenzene .
    • Method : The spectrum of 1,3,5-trifluorobenzene was obtained using vacuum ultraviolet radiation generated by four-wave difference frequency mixing in Kr .
    • Results : The ionization energy of 1,3,5-trifluorobenzene determined from the position of the 0-0 band was 9.6359±0.0006 eV .
  • Reactivity of 1,2,3- and 1,2,4-trifluorobenzenes in Palladium-catalyzed direct arylation :

    • Application : This research investigates the reactivity of 1,2,3- and 1,2,4-trifluorobenzenes in palladium-catalyzed direct arylation .
    • Method : The study involved the use of palladium catalysts for the direct arylation of 1,2,3- and 1,2,4-trifluorobenzenes .
    • Results : The higher reactivity of C4-H bond as compared to C5-H bond of 1,2,3-trifluorobenzene in palladium-catalyzed direct arylation allows the selective synthesis of 4-aryl1,2,3-trifluorobenzenes in moderate to high yields .
  • New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides :

    • Application : This research involves the design of new fluorine-containing diamine monomers with the goal of reducing charge transfer complex (CTC) interactions between neighboring chains in polyimides .
    • Method : The proposed diamines have been prepared through the functionalization of 1,3-bis [(pentafluorobenzyl)oxy]benzene with 4-aminophenol and the addition of 2-chloro-5-nitrobenzotrifluoride to 4,4′-bicyclohexanol followed by reduction of the resulting dinitro compound .
    • Results : The new compounds have been characterized by multinuclear NMR and IR spectroscopy and high-resolution liquid chromatography-mass spectrometry as well as single-crystal X-ray diffraction .
  • Synthesis and properties of polyimides from a diamine :

    • Application : This research involves the synthesis of a fluorinated diamine and the subsequent preparation of a series of polyimides with side diphenylphosphine oxide and trifluoromethyl groups .
    • Method : The fluorinated diamine was synthesized via Williamson reaction and hydrogenation. The polyimides were prepared by the high-temperature one-pot polymerization of the diamine with several other compounds .
    • Results : The properties of the resulting polyimides were then studied .
  • New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides :

    • Application : This research involves the design of new fluorine-containing diamine monomers with the goal of reducing charge transfer complex (CTC) interactions between neighboring chains in polyimides .
    • Method : The proposed diamines have been prepared through (1) the functionalization of 1,3-bis [ (pentafluorobenzyl)oxy]benzene with 4-aminophenol and (2) the addition of 2-chloro-5-nitrobenzotrifluoride to 4,4′-bicyclohexanol followed by reduction of the resulting dinitro compound .
    • Results : The new compounds have been characterized by multinuclear NMR and IR spectroscopy and high-resolution liquid chromatography-mass spectrometry as well as single-crystal X-ray diffraction on the new diamine prepared from 4,4′-bicyclohexanol .

properties

IUPAC Name

2,4,5-trifluorobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-2-1-3(10)5(9)6(11)4(2)8/h1H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVSXVVJFJJZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573728
Record name 2,4,5-Trifluorobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluorobenzene-1,3-diamine

CAS RN

321182-37-0
Record name 2,4,5-Trifluorobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluoro-1,3-phenylenediamine
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